molecular formula C13H7BrCl2O3 B1466941 3-Bromo-4-(3,4-dichlorophenoxy)benzoic acid CAS No. 1354960-62-5

3-Bromo-4-(3,4-dichlorophenoxy)benzoic acid

Cat. No. B1466941
CAS RN: 1354960-62-5
M. Wt: 362 g/mol
InChI Key: XRRUJNBYXRCUHM-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately :

Scientific Research Applications

Development of Fluorescence Probes

  • Researchers designed and synthesized novel fluorescence probes to detect highly reactive oxygen species (hROS), which are crucial in various biological and chemical applications. These probes can differentiate between different types of ROS and have been applied to living cells for visualization purposes (Setsukinai et al., 2003).

Antioxidant and Enzyme Inhibition

  • A study synthesized novel bromophenols, demonstrating powerful antioxidant activities and inhibitory actions on enzymes like acetylcholinesterase and carbonic anhydrase. These findings are significant in the context of metabolic enzyme research (Öztaşkın et al., 2017).

High-Performance Liquid Chromatography (HPLC) in Poisoning Diagnosis

  • HPLC methods have been developed for detecting chlorophenoxy herbicides and benzonitrile herbicides in biological specimens. This technique aids in diagnosing acute poisoning, highlighting the importance of 3-Bromo-4-(3,4-dichlorophenoxy)benzoic acid in forensic and medical sciences (Flanagan & Ruprah, 1989).

Chemical Reactivity and Vibrational Analysis

  • A study focused on the structure and reactivity of similar bromo-benzoic acid compounds. It examined various molecular parameters, providing insights into the reactivity and properties of these compounds, which are essential for chemical synthesis and material science (Yadav et al., 2022).

Advanced Oxidation Processes

  • The compound has been studied in the context of advanced oxidation processes for the degradation of organic pollutants. This research is crucial for environmental science, particularly in water treatment and pollution control (Bokare & Choi, 2011).

Water Purification

  • Research involving similar chlorophenol compounds has explored the use of titanium dioxide suspensions under UV light for purifying water. This application is vital for environmental remediation and sustainable water management (Matthews, 1990).

properties

IUPAC Name

3-bromo-4-(3,4-dichlorophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl2O3/c14-9-5-7(13(17)18)1-4-12(9)19-8-2-3-10(15)11(16)6-8/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRUJNBYXRCUHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)OC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 3-bromo-4-fluorobenzoate (Preparation 122, 500 mg, 2.15 mmol), 3,4-dichlorophenol (350 mg, 2.15 mmol) and caesium carbonate (1.4 g, 4.29 mmol) were stirred in dimethylsulfoxide (10 mL). The reaction mixture was heated to 120° C. and stirred overnight under an atmosphere of nitrogen. A 1M aqueous solution of sodium hydroxide was added and the mixture extracted with ethyl acetate. The aqueous phase was acidified and extracted with ethyl acetate. The organic phase from the second extraction was concentrated in vacuo and the resulting residue was purified by silica gel column chromatography (30%-100% ethyl acetate in heptane) to afford the title compound as a white solid (244 mg, 31%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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